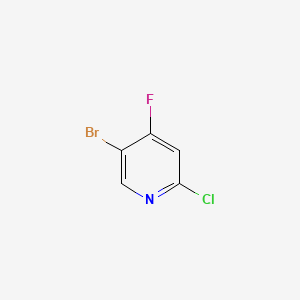

5-Bromo-2-chloro-4-fluoropyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-chloro-4-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN/c6-3-2-9-5(7)1-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOUCYWEAFGESV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity Profiles of 5 Bromo 2 Chloro 4 Fluoropyridine

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution on the 5-bromo-2-chloro-4-fluoropyridine ring is a complex process where the site of reaction is determined by the stability of the intermediate Meisenheimer complex and the leaving group ability of the halogens.

Differential Reactivity of Halogen Substituents (Bromine, Chlorine, Fluorine)

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate. The reactivity of the leaving groups on a pyridine (B92270) ring is heavily influenced by their position relative to the activating ring nitrogen. For halopyridines, the general order of reactivity for leaving groups is F > Cl > Br > I, which is the inverse of their bond strengths. This is because the highly electronegative fluorine atom strongly stabilizes the transition state of the initial nucleophilic attack.

In the case of this compound:

Fluorine (at C4): The fluorine atom at the C4 position is para to the ring nitrogen. This position is highly activated towards nucleophilic attack, making the fluoride (B91410) ion an excellent leaving group in SNAr reactions.

Chlorine (at C2): The chlorine atom at the C2 position is ortho to the ring nitrogen, which also provides significant activation for nucleophilic substitution.

Bromine (at C5): The bromine atom at the C5 position is meta to the ring nitrogen and is therefore the least activated position for a standard SNAr reaction.

Thus, under typical SNAr conditions (e.g., using alkoxides or amines without a metal catalyst), substitution is expected to occur preferentially at the C4 position by displacing the fluoride. Should that position be unreactive for steric or other reasons, the C2 position would be the next most likely site of attack.

Influence of Substituent Pattern on SNAr Site Selectivity

The specific arrangement of the halogen substituents on the pyridine ring creates a unique electronic map that directs incoming nucleophiles. The electron-withdrawing effects of the halogens and the ring nitrogen work in concert to determine the most electrophilic carbon atom.

For this compound, the C4-fluorine and C2-chlorine are the most likely sites for nucleophilic attack. Studies on the closely related isomer, 5-bromo-2-chloro-3-fluoropyridine (B1227324), show that under non-catalyzed, neat conditions with an amine, substitution occurs at the C2-chloro position. researchgate.netresearchgate.net However, in the title compound, the fluorine is at the C4 position, which is more strongly activated by the ring nitrogen than the C2 position. Therefore, it is predicted that nucleophilic attack will preferentially occur at the C4 position. A study involving the even more complex analogue, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, demonstrated that a variety of nucleophiles can regioselectively displace the different halogens depending on the reaction conditions, underscoring the fine balance of electronic and steric effects. researchgate.netresearchgate.net

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Transition-metal-catalyzed cross-coupling reactions provide a complementary method for functionalizing this compound. In contrast to SNAr, the selectivity of these reactions is primarily governed by the ease of oxidative addition of the catalyst into the carbon-halogen bond. The relative reactivity for this step is C-I > C-Br > C-Cl > C-F. This allows for highly selective reactions at the C-Br bond in the presence of C-Cl and C-F bonds.

Palladium-Catalyzed Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds. Given the reactivity trend of halogens in oxidative addition, this reaction is expected to be highly selective for the C-Br bond in this compound.

Research on the analogous 5-bromo-2-chloro-3-fluoropyridine has confirmed this selectivity. researchgate.netresearchgate.net Using a palladium catalyst with a Xantphos ligand, amination occurred exclusively at the C5 position, leaving the chloro and fluoro substituents untouched. researchgate.netresearchgate.net This provides a strong precedent for the selective functionalization of the C5-position of this compound.

Table 1: Predicted Palladium-Catalyzed Amination of this compound

| Reactant | Amine | Catalyst System | Predicted Product | Reference Analogy |

|---|

Copper-Catalyzed C-C/C-N Coupling

Copper-catalyzed coupling reactions, such as the Ullmann condensation, are also effective for forming C-N and C-C bonds. These reactions typically show a preference for the more reactive C-Br and C-I bonds over C-Cl and C-F bonds. In a study on the copper-catalyzed amination of 5-bromo-2-iodopyrimidine, the reaction showed a preference for reaction at the iodine position. rsc.org This suggests that for this compound, copper-catalyzed couplings would also likely occur selectively at the C5-bromo position.

Exploration of Other Reactive Transformations

The selective nature of palladium-catalyzed cross-coupling extends beyond amination. Reactions like the Suzuki-Miyaura (C-C bond formation with boronic acids) and Sonogashira (C-C bond formation with terminal alkynes) couplings are also expected to proceed selectively at the most reactive halogen site.

For this compound, the C-Br bond at the C5 position is the prime site for these transformations.

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst would yield a 5-aryl- or 5-vinyl-2-chloro-4-fluoropyridine.

Sonogashira Coupling: Reaction with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, would result in a 5-alkynyl-2-chloro-4-fluoropyridine.

Studies on related polyhalogenated pyridines support this predicted regioselectivity. For instance, one-pot procedures involving an initial SNAr reaction at a C-F bond followed by a subsequent Suzuki or Sonogashira coupling at a C-Br bond have been developed for compounds like 5-bromo-2-fluoropyridine. rsc.org Similarly, Sonogashira reactions on 2,4,6-tribromo-3,5-difluoropyridine (B1586626) show selective reaction at the C-Br bonds ortho to the nitrogen. rsc.org

Table 2: Predicted Selective Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Predicted Product | Reference Analogy |

|---|---|---|---|---|

| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄ / Base | 5-R-2-chloro-4-fluoropyridine | rsc.org |

Electrophilic Reactions

Electrophilic aromatic substitution (EAS) on the pyridine nucleus is inherently challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. researchgate.netlibretexts.orgyoutube.comvaia.com This deactivation is particularly pronounced in this compound due to the cumulative inductive effects of the bromine, chlorine, and fluorine atoms. Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are generally not successful under typical conditions for this class of highly halogenated pyridines. libretexts.orgnih.govchemicalbook.com

The nitrogen atom in the pyridine ring can also be protonated or form a complex with Lewis acids, which are often used as catalysts in electrophilic aromatic substitution. libretexts.orgyoutube.com This results in the formation of a pyridinium (B92312) cation, which further deactivates the ring to electrophilic attack. uoanbar.edu.iqlibretexts.org

Strategies to Promote Electrophilic Substitution:

To overcome the inherent low reactivity of the pyridine ring, several strategies can be employed:

N-Oxide Formation: The formation of a pyridine N-oxide can activate the ring towards electrophilic substitution. The oxygen atom can donate electron density back into the ring, making it more susceptible to attack by electrophiles, particularly at the 4-position. chemicalbook.comyoutube.com The N-oxide can be subsequently removed by reduction. youtube.com

Metalation: Directed ortho-metalation is a powerful tool for the functionalization of pyridines. However, in the case of this compound, the substitution pattern does not offer a readily available C-H bond for direct metalation. A related strategy involves a halogen dance reaction followed by trapping with an electrophile. For the similar compound 5-bromo-2-chloro-4-fluoro-3-iodopyridine, C6 magnesiation followed by reaction with various electrophiles has been demonstrated to generate a variety of pentasubstituted pyridines. nih.govscilit.comresearchgate.net This approach, while technically an electrophilic substitution on a carbanionic intermediate, represents a viable pathway for introducing electrophiles onto the ring.

Predicted Regioselectivity of Electrophilic Attack:

In the rare event of a direct electrophilic attack on an activated form of this compound, the position of substitution would be governed by the directing effects of the existing substituents and the nitrogen atom. The least deactivated positions would be favored. Given the substitution pattern, the only available position for substitution is C-3. However, due to the strong deactivating effects of the adjacent halogens and the nitrogen, this position is also highly deactivated.

Illustrative Data on Electrophilic Reactions of Halopyridines:

The following table illustrates the general conditions and outcomes for electrophilic substitution reactions on less deactivated pyridine derivatives, highlighting the challenging nature of these transformations.

| Reaction | Substrate | Reagents and Conditions | Product(s) | Yield | Reference |

| Bromination | Pyridine | Br₂ at 300°C | 3-Bromopyridine | 30% | libretexts.org |

| Nitration | Pyridine N-oxide | HNO₃/H₂SO₄ | 4-Nitropyridine N-oxide | High | youtube.com |

| Magnesiation | 5-Bromo-2-chloro-4-fluoro-3-iodopyridine | i-PrMgCl·LiCl, THF, -15 °C; then electrophile | C-6 substituted pyridines | - | nih.govscilit.com |

Radical Reactions

The electron-deficient nature of the pyridine ring makes it a suitable substrate for radical reactions, particularly with nucleophilic radicals. The most well-known of these is the Minisci reaction. princeton.edursc.org

Minisci-Type Reactions:

The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated N-heterocycle. princeton.eduresearchgate.net The reaction is typically carried out in an acidic medium to activate the pyridine ring towards radical attack. A variety of radical precursors can be used, including those generated from carboxylic acids, alcohols, and alkyl halides. researchgate.net

For this compound, a Minisci-type reaction would be expected to proceed by protonation of the pyridine nitrogen, followed by the addition of a nucleophilic radical. The regioselectivity of the radical attack is generally directed to the positions ortho and para to the nitrogen atom (C2, C4, and C6). In this specific molecule, the C2 and C4 positions are already substituted. Therefore, any radical addition would likely occur at the C6 position, if sterically accessible. However, the presence of multiple halogen atoms can influence the electronic properties and steric environment, potentially affecting the outcome of the reaction. There is a lack of specific literature detailing the Minisci reaction on this particular compound.

Other Radical Reactions:

Other radical reactions could involve the homolytic cleavage of the C-Br bond, which is generally weaker than C-Cl and C-F bonds. This could be initiated by photolysis or with radical initiators, leading to a pyridyl radical. This radical could then participate in various coupling reactions. For instance, photoredox catalysis has been used for the alkylation of halopyridines via the generation of heteroaryl radicals. nih.gov

Predicted Reactivity and Selectivity in Radical Reactions:

The table below summarizes the predicted reactivity and regioselectivity of this compound in common radical reactions based on general principles.

| Reaction Type | Predicted Reactivity | Likely Position of Attack | Influencing Factors |

| Minisci Reaction | Moderate to Good (under acidic conditions) | C-6 | Protonation of nitrogen activates the ring; steric hindrance from the C-5 bromine may play a role. |

| Photoredox-mediated C-H functionalization | Low | C-3 | The C-H bond is not activated and is sterically hindered. |

| Radical Coupling (via C-Br cleavage) | Moderate | C-5 | The C-Br bond is the weakest C-halogen bond in the molecule. |

Applications and Derivatization in Advanced Organic Synthesis

5-Bromo-2-chloro-4-fluoropyridine as a Versatile Intermediate for Highly Functionalized Pyridines

The utility of multi-halogenated pyridines as precursors for complex molecular architectures is well-established in synthetic chemistry. In this context, this compound and its analogs serve as key intermediates. The distinct electronic environments of the C-F, C-Cl, and C-Br bonds enable chemists to perform regioselective substitutions. For instance, the fluorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the chlorine at C2 and bromine at C5 are more amenable to palladium-catalyzed cross-coupling reactions or metal-halogen exchange.

This differential reactivity allows for a programmed approach to synthesis. A research study on the closely related 5-bromo-2-chloro-3-fluoropyridine (B1227324) demonstrated this principle effectively. researchgate.net Under palladium catalysis with the Xantphos ligand, amination occurred exclusively at the C5-bromo position. researchgate.net Conversely, in the absence of a catalyst, nucleophilic substitution preferentially occurred at the C2-chloro position. researchgate.net Furthermore, under specific SNAr conditions, selective substitution of the fluorine atom could be achieved. researchgate.net This chemoselectivity is fundamental to the use of such compounds as versatile intermediates, providing access to a wide array of di-, tri-, and tetra-substituted pyridines that would be challenging to synthesize through other methods.

Synthesis of Penta-substituted Pyridine (B92270) Architectures

The quest for molecular complexity and novel biological activity has driven the development of methods to synthesize fully substituted, or penta-substituted, pyridine rings. Halogen-rich pyridines are at the forefront of this research. A key strategy involves using an even more halogenated precursor, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which serves as a powerful intermediate for creating penta-substituted pyridines. nih.govresearchgate.net

The synthetic utility of this intermediate was demonstrated through a sequence of reactions. nih.gov First, a C6 magnesiation, followed by trapping with various electrophiles, allows for the introduction of a fifth substituent onto the pyridine ring. nih.govscilit.com This step creates a versatile penta-substituted pyridine scaffold where the remaining four halogens can be selectively replaced. Subsequent regioselective SNAr reactions targeting the highly activated C4-fluoro position can be performed with a variety of nucleophiles, further functionalizing the molecule. researchgate.net This systematic approach provides a robust pathway to novel, highly decorated pyridine structures that are valuable building blocks for medicinal chemistry and materials science. researchgate.netresearchgate.net

Table 1: Regioselective Reactions on Halogenated Pyridines This table is based on findings from related halogenated pyridine systems.

| Starting Material | Reagents and Conditions | Position of Substitution | Product Type |

|---|---|---|---|

| 5-Bromo-2-chloro-3-fluoropyridine | Pd₂(dba)₃, Xantphos, Base | C5 (Bromine) | 5-Amino-2-chloro-3-fluoropyridine derivative |

| 5-Bromo-2-chloro-3-fluoropyridine | Neat, No Catalyst | C2 (Chlorine) | 2-Amino-5-bromo-3-fluoropyridine derivative |

| 5-Bromo-2-chloro-3-fluoropyridine | SNAr Conditions | C3 (Fluorine) | 3-Amino-5-bromo-2-chloropyridine derivative |

| 5-Bromo-2-chloro-4-fluoro-3-iodopyridine | 1. i-PrMgCl·LiCl 2. Electrophile (E) | C6 (Hydrogen) | 6-E-5-bromo-2-chloro-4-fluoro-3-iodopyridine |

Incorporation into Complex Molecular Structures

The functionalized pyridines synthesized from this compound and its analogs are not merely chemical curiosities; they are crucial components in the construction of larger, more complex molecular systems with significant practical applications.

Development of Novel Heterocyclic Systems

Halogenated pyridines are instrumental in the synthesis of fused and linked heterocyclic systems. These complex structures are often found at the core of biologically active molecules. The ability to selectively introduce different functional groups around the pyridine ring allows for subsequent cyclization reactions to form new rings. For example, a pyridine bearing both a nucleophilic group and a leaving group (a halogen) can be induced to form a fused bicyclic system, such as a pyridothiazole or a furopyridine. The development of such novel heterocyclic systems is a continuous goal in medicinal chemistry, as new scaffolds can lead to interactions with novel biological targets. researchgate.netgoogle.com The strategic placement of fluorine, in particular, can enhance the metabolic stability and binding affinity of the resulting heterocyclic compounds. mdpi.com

Design of Compound Libraries for Drug Discovery

In modern drug discovery, the synthesis of compound libraries is a cornerstone for identifying new lead structures. mdpi.com this compound is an ideal starting scaffold for library synthesis due to the orthogonal reactivity of its halogen substituents. One can envision a library synthesis workflow where a common intermediate is first generated via a selective reaction at one position (e.g., an SNAr reaction at C4). This intermediate can then be divided into multiple parallel reaction sets, each targeting a second position (e.g., a Suzuki-Miyaura coupling at C5). A third diversification step could then functionalize the final C2 position.

This approach allows for the rapid generation of hundreds or thousands of unique, yet structurally related, compounds from a single, versatile starting material. These libraries of highly functionalized pyridines can then be screened against a wide range of biological targets, such as kinases, G-protein coupled receptors, and enzymes, to identify new drug candidates. The inclusion of fluorine in the scaffold is particularly advantageous, as it is a common feature in many FDA-approved pharmaceuticals, valued for its ability to modulate physicochemical properties like lipophilicity and metabolic stability. mdpi.com

Computational and Spectroscopic Investigations

Quantum Chemical Studies (e.g., DFT) for Understanding Reactivity and Electronic Properties

Quantum chemical studies, particularly Density Functional Theory (DFT), are powerful tools for predicting the reactivity and electronic properties of molecules like 5-Bromo-2-chloro-4-fluoropyridine. While specific DFT studies on this compound are not readily found, the principles can be applied to understand its characteristics.

DFT calculations can provide insights into the molecule's geometry, bond lengths, and bond angles. For this compound, the pyridine (B92270) ring is expected to be planar, with the substituents lying in the same plane. The varying electronegativity and size of the bromine, chlorine, and fluorine atoms, along with their positions on the pyridine ring, will influence the electron distribution and, consequently, the molecule's reactivity.

Key electronic properties that can be determined using DFT include:

Molecular Electrostatic Potential (MEP): The MEP map would visualize the electron density distribution, indicating regions susceptible to electrophilic and nucleophilic attack. For this compound, the nitrogen atom is expected to be an electron-rich (negative potential) site, making it a likely target for electrophiles. The carbon atoms bonded to the halogens will exhibit a more positive potential due to the electron-withdrawing nature of these substituents.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability. A smaller gap suggests higher reactivity. In substituted pyridines, the HOMO is often localized on the pyridine ring and the nitrogen lone pair, while the LUMO is typically a π* orbital of the ring.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

A hypothetical data table of calculated electronic properties for this compound, based on DFT calculations for similar compounds, is presented below.

| Property | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -7.2 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.5 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron configuration. |

| Electrophilicity Index (ω) | 1.8 eV | A measure of the molecule's ability to accept electrons. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

Spectroscopic Characterization Techniques in Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable for the structural elucidation and monitoring of reactions involving this compound. Although a complete set of spectra for this specific compound is not available in the public domain, the expected features can be predicted based on its structure and the known spectroscopic behavior of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show two signals in the aromatic region, corresponding to the two hydrogen atoms on the pyridine ring. The chemical shifts and coupling patterns would be influenced by the adjacent halogen substituents. The fluorine atom at position 4 would likely cause splitting of the signal for the proton at position 3, and the bromine at position 5 would influence the proton at position 6.

¹³C NMR: The carbon NMR spectrum would display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts would be significantly affected by the attached halogens. The carbon atoms directly bonded to the electronegative chlorine, fluorine, and bromine atoms would be deshielded and appear at a lower field.

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, and its chemical shift would be characteristic of a fluorine atom attached to a pyridine ring.

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the pyridine ring and the carbon-halogen bonds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H stretching (aromatic) | 3000-3100 |

| C=C and C=N stretching (pyridine ring) | 1400-1600 |

| C-F stretching | 1000-1300 |

| C-Cl stretching | 600-800 |

| C-Br stretching | 500-600 |

Note: This table provides expected ranges for the vibrational modes.

UV-Vis Spectroscopy:

The UV-Vis spectrum would likely show absorption bands in the ultraviolet region, corresponding to π → π* and n → π* electronic transitions within the pyridine ring. The position and intensity of these bands would be influenced by the halogen substituents.

Mass Spectrometry (MS):

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak corresponding to the exact mass of this compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine and one chlorine atom.

Modeling of Reaction Pathways and Transition States

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify the transition states, intermediates, and products.

For instance, in nucleophilic aromatic substitution reactions, which are common for halogenated pyridines, modeling can predict the most likely site of attack by a nucleophile. The presence of multiple halogen substituents in this compound makes the regioselectivity of such reactions an interesting subject for computational study. The calculations would involve locating the transition state structures for nucleophilic attack at each of the halogen-substituted carbon atoms and comparing their activation energies. The pathway with the lowest activation energy would be the most favorable.

These computational models can provide valuable insights that complement experimental studies, helping to rationalize observed product distributions and to design more efficient synthetic routes.

Future Directions and Emerging Research Avenues

Sustainable Synthetic Approaches for Halogenated Pyridines

The synthesis of halogenated pyridines, including 5-Bromo-2-chloro-4-fluoropyridine, has traditionally relied on methods that can be hazardous and environmentally taxing. The future of fine chemical manufacturing is increasingly focused on green and sustainable chemistry, and the synthesis of halogenated heterocycles is no exception. rsc.orgnih.govresearchgate.net

Emerging research is exploring several sustainable avenues:

Visible-Light Photocatalysis: This technique uses light as a clean and renewable energy source to drive chemical reactions. researchgate.netmdpi.com Photocatalytic methods are being developed for the selective halogenation of pyridines, offering a milder and more environmentally friendly alternative to traditional methods that often require harsh reagents and high temperatures. researchgate.netmdpi.comtandfonline.com

Flow Chemistry: Continuous flow technology offers significant advantages in terms of safety, efficiency, and scalability for hazardous reactions like halogenations. rsc.org By performing reactions in a microreactor, it is possible to have precise control over reaction parameters, minimize waste, and safely handle highly reactive intermediates. rsc.org

Water as a Solvent: The use of water as a solvent is a cornerstone of green chemistry. nih.gov Recent studies have demonstrated the feasibility of performing selective amination of polyhalogenated pyridines in water, which could be a significant step towards more sustainable synthetic routes for derivatives of this compound. nih.gov

Alternative Halogenating Agents: Research is ongoing to replace traditional, often toxic, halogenating agents with safer and more sustainable alternatives. rsc.org This includes the use of halide salts in combination with clean oxidants. rsc.org

These sustainable approaches are summarized in the table below:

| Sustainable Approach | Key Advantages | Relevance to Halogenated Pyridines |

| Visible-Light Photocatalysis | Uses renewable energy, mild reaction conditions | Selective and eco-friendly halogenation |

| Flow Chemistry | Enhanced safety, scalability, and control | Safe handling of hazardous reagents and reactions |

| Water as a Solvent | Environmentally benign, low cost | Enables greener synthetic transformations |

| Alternative Halogenating Agents | Reduced toxicity and environmental impact | Safer and more sustainable halogenation processes |

Exploration of Novel Catalytic Systems for Chemoselective Transformations

The presence of three different halogen atoms (Br, Cl, F) at distinct positions on the pyridine (B92270) ring of this compound presents a unique opportunity for selective functionalization. The development of novel catalytic systems that can chemoselectively target one halogen over the others is a major area of research.

Ligand-Controlled Palladium Catalysis: The outcome of palladium-catalyzed cross-coupling reactions on di- and polyhalogenated heteroarenes can be controlled by the choice of ligand. nih.gov Sterically hindered N-heterocyclic carbene (NHC) ligands have shown promise in directing the reaction to a specific halogen site, which would otherwise be less reactive. nih.gov

Ligand-Free Catalytic Systems: Interestingly, in some cases, high selectivity can be achieved in the absence of a ligand, often under specific reaction conditions known as "Jeffery" conditions. nih.gov The exploration of such ligand-free systems for the selective functionalization of this compound could lead to more cost-effective and simplified synthetic procedures. nih.gov

Directed Ortho-Metalation (DoM): This powerful technique allows for the selective functionalization of positions ortho to a directing metalation group (DMG). wikipedia.orgbaranlab.orgharvard.edu While not directly applicable to the halogen positions of this compound, the fluorine atom can act as a weak directing group, and this methodology could be employed on derivatives of the title compound to introduce further functionality with high regioselectivity. acs.orgnih.gov

The relative reactivity of the carbon-halogen bonds is a key factor in achieving selectivity. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is C-I > C-Br > C-Cl > C-F. This inherent difference can be exploited, but also modulated by the catalytic system.

| Catalytic Approach | Principle of Selectivity | Potential Application to this compound |

| Ligand-Controlled Pd Catalysis | Steric and electronic properties of the ligand | Selective coupling at the C-Br or C-Cl position |

| Ligand-Free Pd Catalysis | Reaction conditions and intrinsic reactivity | Cost-effective selective transformations |

| Directed Ortho-Metalation | Coordination of an organolithium reagent by a DMG | Regioselective functionalization of derivatives |

Applications in Materials Science (e.g., OLEDs, Semiconductors)

The unique electronic properties of fluorinated and halogenated aromatic compounds make them attractive candidates for applications in materials science, particularly in the field of organic electronics. researchgate.net Derivatives of this compound could serve as valuable building blocks for the synthesis of novel organic semiconductors and materials for Organic Light-Emitting Diodes (OLEDs). google.com

Hole-Transporting Materials (HTMs) in OLEDs: Functionalized pyridine derivatives have been investigated as efficient HTMs in OLEDs. nih.govacs.org The introduction of halogen atoms into the molecular structure can tune the carrier mobility and other electronic properties of these materials. nih.govacs.org The this compound scaffold could be incorporated into larger conjugated systems to create novel HTMs with tailored properties. acs.orgresearchgate.netnih.gov

Organic Semiconductors: Halogenation is a known strategy to modify the properties of organic semiconductors. researchgate.net Fluorination, in particular, can lower the energy levels of the molecular orbitals, which is beneficial for creating n-type (electron-transporting) materials. researchgate.net The polyhalogenated nature of this compound makes it an interesting starting point for the design and synthesis of new organic semiconductors with potentially high performance. sigmaaldrich.comsigmaaldrich.com

The potential impact of incorporating the this compound scaffold into organic electronic materials is summarized below:

| Application Area | Role of the Halogenated Pyridine Scaffold | Desired Properties |

| OLEDs | Building block for Hole-Transporting Materials (HTMs) | Tunable carrier mobility, suitable HOMO/LUMO levels |

| Organic Semiconductors | Core structure for novel semiconducting materials | Enhanced electron transport, improved stability |

Development of New Bioactive Molecules Utilizing the this compound Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. nih.gov Halogenation is a common strategy used by medicinal chemists to modulate the physicochemical and pharmacokinetic properties of drug candidates. Therefore, this compound represents a promising starting point for the development of new bioactive molecules.

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine or pyrimidine core. The selective functionalization of the different halogen positions on this compound could allow for the rapid generation of a library of compounds for screening against various kinases.

Agrochemicals: Halogenated pyridines are also prevalent in agrochemicals. nih.gov The unique substitution pattern of this compound could lead to the discovery of new herbicides, fungicides, or insecticides with novel modes of action.

Probing Structure-Activity Relationships (SAR): The ability to selectively introduce different substituents at the 2-, 4-, and 5-positions of the pyridine ring is invaluable for establishing SAR. This allows for a systematic exploration of how different functional groups at these positions affect the biological activity of a molecule.

While specific examples of bioactive molecules derived directly from this compound are still emerging, the potential of this scaffold is evident from the established importance of halogenated pyridines in drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.